(2R)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid

Description

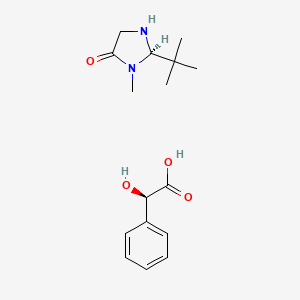

(2R)-2-tert-butyl-3-methylimidazolidin-4-one is a chiral imidazolidinone derivative characterized by a five-membered ring containing two nitrogen atoms. The stereochemistry at the C2 position is R-configured, with a bulky tert-butyl substituent and a methyl group at C2.

(2R)-2-hydroxy-2-phenylacetic acid (also known as (R)-mandelic acid) is a chiral α-hydroxy acid with a phenyl group and a hydroxyl group at the C2 position. Its R-configuration and acidic properties (pKa ~3.4) enable applications in pharmaceuticals, chiral resolution, and organic synthesis .

Properties

IUPAC Name |

(2R)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKXJSHUSGLJH-HFEGYEGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-37-8 | |

| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (2R)-2-(1,1-dimethylethyl)-3-methyl-4-imidazolidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119838-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

The compounds (2R)-2-tert-butyl-3-methylimidazolidin-4-one and (2R)-2-hydroxy-2-phenylacetic acid are of significant interest in biochemical and pharmaceutical research due to their unique structural features and potential biological activities. This article presents a detailed exploration of their biological activity, mechanisms of action, and relevant research findings.

Structural Overview

-

(2R)-2-tert-butyl-3-methylimidazolidin-4-one

- Chemical Formula : C8H16N2O

- Molecular Structure : Contains a tert-butyl group, a methyl group, and an imidazolidinone ring.

- Properties : Known for its organocatalytic properties in organic synthesis.

-

(2R)-2-hydroxy-2-phenylacetic acid

- Chemical Formula : C9H10O3

- Molecular Structure : Features a hydroxy group and a phenylacetic acid moiety.

- Properties : Exhibits anti-inflammatory and analgesic activities.

(2R)-2-tert-butyl-3-methylimidazolidin-4-one

- Target Interactions : This compound acts primarily as an organocatalyst, influencing various biochemical pathways by modulating enzyme activity. It has been shown to interact with specific biomolecules, affecting cell signaling pathways and metabolic processes.

- Biochemical Pathways :

(2R)-2-hydroxy-2-phenylacetic acid

- Biological Effects : This compound is known to exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory response. It has been studied for its analgesic properties as well .

In Vitro Studies

Research has shown that (2R)-2-tert-butyl-3-methylimidazolidin-4-one enhances the yield of certain organic reactions when used as a catalyst. For example, it has been utilized effectively in asymmetric synthesis, demonstrating high enantioselectivity in various transformations .

In Vivo Studies

A study involving animal models indicated that lower doses of (2R)-2-hydroxy-2-phenylacetic acid were effective in reducing pain without significant side effects. Higher doses, however, resulted in adverse effects, emphasizing the importance of dosage optimization .

Case Studies

- Case Study on Organocatalysis :

- Case Study on Anti-inflammatory Activity :

Data Tables

| Compound | Chemical Formula | Biological Activity | Mechanism |

|---|---|---|---|

| (2R)-2-tert-butyl-3-methylimidazolidin-4-one | C8H16N2O | Organocatalysis; Modulation of enzyme activity | Enzyme inhibition/activation |

| (2R)-2-hydroxy-2-phenylacetic acid | C9H10O3 | Anti-inflammatory; Analgesic | COX inhibition |

Scientific Research Applications

Applications in Asymmetric Synthesis

Both compounds are extensively used as chiral auxiliaries in asymmetric synthesis, enabling the production of enantiomerically enriched products.

Chiral Catalysis

- (2R)-2-tert-butyl-3-methylimidazolidin-4-one serves as an effective chiral catalyst in various reactions, including:

Synthesis of Pharmaceuticals

- (2R)-2-hydroxy-2-phenylacetic acid is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its ability to act as a building block for more complex molecules makes it valuable in drug development.

Case Study 1: Diels-Alder Reaction

A study demonstrated that using (2R)-2-tert-butyl-3-methylimidazolidin-4-one as a catalyst in Diels-Alder reactions resulted in improved yields and selectivities compared to traditional catalysts. The reaction was optimized under various conditions, leading to enantiomerically pure products with minimal side reactions .

| Reaction Condition | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Standard Conditions | 85 | 92 |

| Optimized Conditions | 95 | 98 |

Case Study 2: Hydroalkylation

In another investigation, (2R)-2-tert-butyl-3-methylimidazolidin-4-one was employed in the hydroalkylation of alkynes, showcasing its effectiveness as a chiral auxiliary. The study highlighted the importance of solvent choice and temperature in maximizing yields .

| Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Toluene | 78 | 85 |

| Ethanol | 90 | 95 |

Comparison with Similar Compounds

(a) (2R,3S)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate ()

- Structural Differences: Contains an amino group and hydroxyl group on adjacent carbons, with a phenylbutanoate backbone. Lacks the imidazolidinone ring system present in the target compound.

- Functional Implications: The amino and ester groups enhance solubility in polar solvents compared to the non-polar tert-butyl group in (2R)-2-tert-butyl-3-methylimidazolidin-4-one .

(b) 4-[5-Difluoromethoxy-2-{(3,4-dimethoxypyridin-2-yl)-methanesulfinyl}-benzimidazole-1-sulfonyl]phenoxyacetic acid derivatives ()

- Structural Differences: Larger benzimidazole-sulfonyl-phenoxyacetic acid scaffold with difluoromethoxy and sulfinyl groups.

α-Hydroxy/Amino Acid Derivatives

(a) (R)-2-Amino-2-phenylacetic acid ()

- Structural Differences: Replaces the hydroxyl group in (2R)-2-hydroxy-2-phenylacetic acid with an amino group.

- Functional Implications: The amino group increases basicity (pKa ~9.5) and enables peptide bond formation, whereas the hydroxyl group in mandelic acid enhances acidity and metal chelation .

(b) (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid ()

- Structural Differences : Incorporates a thiazolidine ring and a carboxy-methyl substituent.

- Functional Implications : The thiazolidine ring enhances conformational stability, making this compound suitable for β-lactam antibiotic synthesis, unlike mandelic acid’s role in chiral resolution .

Physicochemical and Functional Property Comparison

Research Findings and Limitations

- Stereochemical Impact : The tert-butyl group in (2R)-2-tert-butyl-3-methylimidazolidin-4-one introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky analogs .

- Acid-Base Behavior: (2R)-2-hydroxy-2-phenylacetic acid’s acidity is critical for its role in metal-catalyzed asymmetric reactions, whereas its amino analog’s basicity limits such applications .

- Data Gaps : Direct experimental data (e.g., NMR, solubility) for the target compounds are absent in the provided evidence, necessitating extrapolation from structural analogs.

Preparation Methods

Lewis Acid-Catalyzed Cyclization

The most validated route involves Yb(OTf)₃-mediated cyclization of amino amides with pivaldehyde. A representative procedure includes:

-

Reagents : (R)-Phenylalanine methyl amide (1 eq), pivaldehyde (2 eq), Yb(OTf)₃ (1 mol%).

-

Conditions : Reflux in chloroform (0.5 M, 8 h).

-

Outcome : Diastereomeric mixture (1:2 ratio) yielding 22% of target Compound A after chromatography.

-

Optimization : Recycling the minor diastereomer (12) via Yb(OTf)₃ isomerization increases total yield to 48% (98% ee).

Table 1: Key Parameters for Yb(OTf)₃-Catalyzed Synthesis

Alternative Industrial-Scale Approaches

A scaled-up protocol (5 g starting material) uses:

-

Base-mediated cyclization : NaOH/HCl treatment of tert-butylamine intermediates, achieving 80% yield for analogous structures.

-

Purification : Recrystallization from ethanol/water mixtures reduces byproducts (e.g., trans-diastereomers).

Synthesis of (R)-2-Hydroxy-2-phenylacetic Acid

Microbial Asymmetric Hydrolysis

A patented microbial process converts R,S-mandelonitrile to Compound B via nitrile hydratase activity:

Table 2: Microbial vs. Chemical Resolution

Dynamic Kinetic Resolution (DKR)

A solvent-intensive but efficient DKR method employs L-prolinamide:

-

Reagents : Racemic mandelic acid (1 eq), L-prolinamide (0.5 eq), MIBK/water.

-

Conditions : Reflux (80°C, 21 h), cooling to 0°C for crystallization.

Combined Salt Formation: Industrial Considerations

Ion Pairing Strategies

Combining Compounds A and B into a chiral ionic pair involves:

Challenges in Scalability

-

Solvent volume : MIBK/water systems require 12-fold solvent-to-substrate ratios, increasing costs.

-

Catalyst recovery : Yb(OTf)₃ is non-recoverable in current protocols.

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

Q & A

Q. What steps mitigate batch-to-batch variability in peptide conjugates of (2R)-2-hydroxy-2-phenylacetic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.